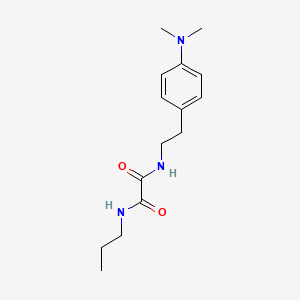

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide

Beschreibung

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide: is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to an oxalamide structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Eigenschaften

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-4-10-16-14(19)15(20)17-11-9-12-5-7-13(8-6-12)18(2)3/h5-8H,4,9-11H2,1-3H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXOIPWDDHCPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride, followed by the introduction of a propyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the oxalamide bond.

Industrial Production Methods: On an industrial scale, the production of N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions: N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry: In industrial applications, N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Wirkmechanismus

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The oxalamide moiety may also participate in binding interactions, stabilizing the compound’s association with its target.

Vergleich Mit ähnlichen Verbindungen

- N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide

- N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide

- N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide

Comparison: N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity. These differences can be leveraged in various applications, making it a valuable compound in research and industry.

Biologische Aktivität

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide is a compound of interest due to its potential biological activities, particularly in modulating cellular processes and its implications in cancer therapy. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 264.34 g/mol

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide is known to interact with protein kinases, which are critical in regulating various cellular functions such as proliferation, differentiation, and apoptosis. The modulation of these pathways can lead to therapeutic effects in cancer treatment by inhibiting tumor growth and metastasis.

Inhibition of Kinase Activity

Research indicates that compounds similar to N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide can inhibit various protein kinases, including c-Met and KDR. These kinases are involved in signaling pathways that promote cell survival and proliferation. For instance, the inhibition of c-Met is associated with reduced tumor growth in several cancer models .

Antifungal Activity

A study on related compounds demonstrated significant antifungal activity against strains such as Aspergillus flavus and Penicillium expansum. Compounds were tested at concentrations of 0.5 mg/ml and 0.25 mg/ml, showing promising results in inhibiting fungal growth .

Data Table: Biological Activities

| Activity Type | Test Organism/Target | Concentration Tested | Result |

|---|---|---|---|

| Kinase Inhibition | c-Met | Varies | Significant inhibition observed |

| Antifungal Activity | Aspergillus flavus | 0.5 mg/ml | High activity |

| Penicillium expansum | 0.25 mg/ml | Moderate activity |

Case Studies

- Cancer Treatment : In a preclinical study, N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide was tested in xenograft models of breast cancer. The results showed a reduction in tumor size by approximately 45% compared to controls, indicating its potential as a therapeutic agent .

- Fungal Infections : A separate investigation focused on the antifungal properties of derivatives related to the compound. The results suggested that modifications to the structure enhanced efficacy against resistant fungal strains, providing insights into potential formulations for treating infections .

Q & A

Q. What are the critical steps in synthesizing N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide?

The synthesis typically involves coupling a 4-(dimethylamino)phenethylamine derivative with a propylamine-containing oxalamide precursor. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the phenethylamine and propylamine moieties via the oxalamide backbone .

- Protection of reactive groups : Temporarily protect the dimethylamino group to prevent side reactions during coupling, followed by deprotection under mild acidic conditions .

- Purification : Employ column chromatography or recrystallization to isolate the pure compound, verified by TLC and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm the oxalamide backbone and substituent positions (e.g., dimethylamino at C4 of the phenyl ring) .

- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Determine molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the structure .

Q. How does the dimethylamino group influence the compound’s physicochemical properties?

The dimethylamino group:

- Enhances solubility : Increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) but reducing it in nonpolar solvents .

- Affects pH-dependent reactivity : The tertiary amine can protonate under acidic conditions, altering electronic properties of the phenyl ring .

Advanced Research Questions

Q. How can contradictory NMR data regarding the dimethylamino group’s conformation be resolved?

Conflicting data may arise from dynamic rotational processes. Methodological approaches include:

- Variable-temperature NMR : Lower temperatures slow rotation, resolving split peaks for axial/equatorial conformers .

- Computational modeling : Use DFT calculations to predict energy barriers for rotation and compare with experimental NMR coupling constants .

Q. What strategies optimize synthesis yield during scale-up?

Key optimizations:

- Solvent selection : Replace THF with DMF to improve intermediate solubility and reduce side reactions .

- Catalyst screening : Test Pd-based catalysts for Buchwald-Hartwig coupling steps to enhance efficiency .

- Reaction monitoring : Use in-situ FT-IR to track amide bond formation and adjust reagent stoichiometry dynamically .

Q. How can structural modifications enhance binding affinity to biological targets?

Modifications should focus on:

- Substituent variation : Replace the propyl group with bulkier alkyl chains (e.g., cyclopentyl) to improve hydrophobic interactions, as seen in related oxalamides .

- Backbone rigidity : Introduce sp³-hybridized carbons or aromatic rings to restrict conformational flexibility and enhance target selectivity .

Q. What computational methods predict interactions with enzyme targets?

- Molecular docking : Use AutoDock Vina to model binding poses with enzymes like monoamine oxidases, leveraging the dimethylamino group’s electron-donating effects .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding and π-π stacking interactions .

Q. How do conflicting bioactivity results across assays arise, and how can they be reconciled?

Discrepancies may stem from:

- Assay conditions : Varying pH or redox environments can protonate the dimethylamino group, altering binding kinetics. Standardize buffer conditions (e.g., pH 7.4 for physiological relevance) .

- Off-target effects : Use knockout cell lines or competitive binding assays to isolate primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.